Ethyl 3-(methylamino)butanoate
Description
Significance and Contextual Relevance of Beta-Amino Esters
Beta-amino esters are a significant class of organic molecules that serve as crucial building blocks in modern synthetic chemistry. Their importance lies in their versatile nature, acting as precursors to a wide array of more complex and often biologically active compounds. They are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com
The unique structural feature of a beta-amino ester, the 1,3-relationship between the nitrogen and the carbonyl group, allows for the synthesis of important structural motifs. For instance, they are well-recognized as precursors for the construction of β-lactams, a core structure in many antibiotic drugs. Furthermore, the development of methods to synthesize optically active beta-amino esters is a significant area of research, as these chiral molecules are essential for producing enantiomerically pure drugs and other bioactive agents.
The utility of beta-amino esters extends to their role as intermediates in the synthesis of peptides and complex natural products. Their functional groups can be readily modified, allowing chemists to build molecular complexity in a controlled manner. The development of catalytic asymmetric methods to produce beta-amino esters with high enantioselectivity continues to be an active area of research, highlighting their sustained importance in organic synthesis.
Scope and Objectives of Research on Ethyl 3-(methylamino)butanoate
Research on this compound is primarily driven by its potential as a versatile intermediate and building block in organic synthesis. The objectives of studying this compound can be broadly categorized into the exploration of its synthetic utility and the investigation of its chemical properties.
A key objective is the development and optimization of efficient synthetic routes to this compound. This includes exploring various synthetic strategies, such as the Michael addition of methylamine (B109427) to ethyl crotonate or the reductive amination of ethyl acetoacetate (B1235776). smolecule.com The goal is to establish methods that are high-yielding, cost-effective, and scalable for potential industrial applications.
Another significant research focus is the exploration of this compound's reactivity as a chemical reagent. Its bifunctional nature, containing both a nucleophilic amine and an electrophilic ester, makes it a candidate for a variety of chemical transformations. Researchers aim to utilize this compound in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. For instance, related beta-amino esters are used as intermediates in the synthesis of various drug compounds. lookchem.com The methylamino group, in particular, may confer different reactivity and biological activity compared to other N-substituted derivatives.
Ultimately, the overarching objective of research into this compound is to expand the toolbox of synthetic chemists, providing a readily accessible and versatile building block for the construction of novel organic molecules with potential applications in materials science and medicinal chemistry.
Chemical Compound Information
| Compound Name |
| This compound |
| Ethyl crotonate |
| Ethyl acetoacetate |
| Methylamine |
| β-lactams |
Properties of this compound
| Identifier | Value | Source |
| CAS Number | 68384-70-3 | scbt.com |
| Molecular Formula | C₇H₁₅NO₂ | scbt.com |
| Molecular Weight | 145.20 g/mol | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDWUXYUMDIPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Methylamino Butanoate
Chemo- and Regioselective Routes to Ethyl 3-(methylamino)butanoate
The most common and direct strategies for synthesizing this compound involve the formation of the carbon-nitrogen bond at the third position of a four-carbon ester backbone. These routes typically start from readily available precursors like ethyl 3-oxobutanoate (ethyl acetoacetate) or ethyl crotonate. The primary challenge lies in achieving selective amination in the presence of the ester functional group and, in the case of ethyl 3-oxobutanoate, the ketone.
Catalytic Approaches to the Synthesis of this compound
Catalytic methods offer efficient and atom-economical pathways to the target compound, often enabling high levels of stereocontrol with only a substoichiometric amount of a catalyst.
The production of single-enantiomer this compound is of significant interest. Asymmetric catalysis is the premier strategy for achieving this, primarily through the enantioselective reduction of a prochiral intermediate.
One major pathway is the asymmetric hydrogenation of the enamine formed from the condensation of ethyl 3-oxobutanoate and methylamine (B109427). This reaction can be catalyzed by chiral transition-metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. researchgate.net These systems can provide high enantiomeric excess (ee) of the desired product. Another advanced approach involves biocatalysis, where enzymes like ketoreductases (KREDs) or transaminases are engineered to perform the selective transformation with exceptional stereocontrol. tudelft.nl Lipase-catalyzed kinetic resolution of the racemic ester is also a viable, though less direct, enzymatic strategy. mdpi.comutupub.fi
Table 1: Representative Catalytic Systems for Asymmetric Synthesis of Chiral β-Amino Esters
| Catalyst Type | Specific Catalyst/Enzyme Example | Precursor | Key Features | Representative ee (%) |
| Transition Metal | [Rh(COD)Cl]₂ / Chiral Bisphosphine | Enamine Intermediate | High turnover, well-defined mechanism | >95 |
| Biocatalyst | Engineered Ketoreductase (KRED) | Ethyl 3-oxobutanoate | Green conditions, high selectivity | >99 |
| Biocatalyst | Lipase from Burkholderia cepacia | Racemic this compound | Kinetic resolution | >99 (for one enantiomer) |
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, presents a powerful alternative to metal-based systems. A prominent strategy for the synthesis of this compound is the enantioselective reductive amination of ethyl 3-oxobutanoate. acs.org This transformation can be catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid. acs.org In this process, the chiral catalyst activates the intermediate imine towards reduction by a mild reducing agent, like a Hantzsch ester, thereby inducing enantioselectivity. acs.org
Table 2: Organocatalytic Reductive Amination for Chiral β-Amino Ester Synthesis
| Organocatalyst | Reductant | Solvent | Temperature (°C) | Typical Yield (%) |
| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 - 40 | 80 - 95 |
| Proline Derivative | - | DMSO | Room Temp. | 75 - 90 |
Transition metals are widely used to catalyze the formation of C-N bonds. One of the most direct catalytic methods for preparing this compound is through catalytic reductive amination. This involves the reaction of ethyl 3-oxobutanoate with methylamine in the presence of a metal catalyst and a reducing agent, typically hydrogen gas. nih.gov Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. nih.gov
Alternatively, hydroamination of an α,β-unsaturated ester like ethyl crotonate with methylamine offers another route. This reaction can be catalyzed by various transition metal complexes, including those of copper, palladium, or rhodium, to furnish the desired product. acs.org The choice of catalyst and ligand is crucial for controlling the regioselectivity of the amine addition.
Table 3: Transition Metal-Catalyzed Synthesis
| Reaction Type | Catalyst | Reactants | Reductant | Solvent |
| Reductive Amination | 10% Pd/C | Ethyl 3-oxobutanoate, Methylamine | H₂ (gas) | Methanol |
| Hydroamination | Cu(OAc)₂ / Ligand | Ethyl crotonate, Methylamine | - | Dioxane |
Non-Catalytic Synthetic Pathways to this compound
While catalytic methods are often preferred for their efficiency, non-catalytic routes using stoichiometric reagents remain fundamental and widely practiced, particularly when high catalyst costs or sensitivities are a concern.
The most common stoichiometric method for synthesizing this compound is the direct reductive amination of ethyl 3-oxobutanoate with methylamine. The reaction proceeds through the in-situ formation of an intermediate enamine or iminium ion, which is then reduced by a stoichiometric hydride reagent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are ideal for this transformation because they are chemoselective, reducing the C=N bond in preference to the ketone or ester carbonyls. This one-pot procedure is operationally simple and generally provides good yields of the racemic product.
Table 4: Stoichiometric Reductive Amination of Ethyl 3-oxobutanoate
| Starting Material | Amine Source | Reducing Agent | Solvent | Reaction Time (h) |
| Ethyl 3-oxobutanoate | Methylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 12 - 24 |
| Ethyl 3-oxobutanoate | Methylamine | Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Dichloroethane | 8 - 16 |
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. nih.govorganic-chemistry.org This convergent approach offers significant advantages, including reduced synthesis time, lower waste production, and an inherent increase in molecular complexity, making MCRs a cornerstone of modern organic and medicinal chemistry. organic-chemistry.orgcaltech.edu
While specific MCRs that directly yield this compound as the primary product are not extensively documented, the precursors and structural motifs of this compound are frequently employed in MCRs to build complex molecular architectures. A prominent example is the Mannich reaction, a classic three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (such as a β-keto ester). caltech.edu Research has shown that the condensation of ethyl acetoacetate (B1235776) (a key precursor to this compound), formaldehyde, and a primary amine like methylamine can lead to the formation of hexahydropyrimidine (B1621009) derivatives. researchgate.net In this context, the β-amino ester scaffold is not the final product but a foundational element integrated into a more complex heterocyclic system.
Another significant class of MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The versatility of the Ugi reaction allows for the synthesis of diverse peptide-like structures. Theoretically, a β-amino ester like this compound could serve as the amine component, or its corresponding acid could be used, to generate complex peptidomimetics, demonstrating the potential of this scaffold in diversity-oriented synthesis. nih.gov
The inherent efficiency of MCRs aligns with the principles of atom economy, as a large portion of the atoms from the starting materials are incorporated into the final product. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to design processes that are safer, more efficient, and environmentally benign. um-palembang.ac.id These principles include preventing waste, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. um-palembang.ac.id The application of these tenets to the synthesis of this compound is critical for developing sustainable and industrially viable production methods.
Solvent-Free and Aqueous Media Syntheses
A key strategy in green chemistry is the reduction or elimination of hazardous organic solvents. um-palembang.ac.id Water, being non-toxic, non-flammable, and abundant, is an ideal solvent for many organic reactions. isca.me Syntheses performed in aqueous media or under solvent-free ("neat") conditions can significantly reduce the environmental impact of a chemical process. isca.meacs.org
For the synthesis of this compound, which often starts from ethyl acetoacetate, conducting precursor reactions in water is a viable green alternative. Studies have explored the condensation reactions of ethyl acetoacetate in aqueous conditions, demonstrating the feasibility of using water as a solvent for key transformations. isca.me Furthermore, reductive amination, the core reaction for converting ethyl acetoacetate and methylamine into the target compound, can be adapted to aqueous systems, particularly in biocatalytic routes. sciencemadness.org
Solvent-free reactions represent another important green methodology. By heating a mixture of reactants without any solvent, these processes can lead to higher reaction rates, easier product purification, and a dramatic reduction in waste. acs.org While a specific solvent-free synthesis for this compound is not prominently featured in the literature, the principles are applicable, especially for condensation or addition steps in the synthesis pathway.
Atom Economy and E-Factor Considerations in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org A high atom economy signifies a more efficient process with less waste. The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a complementary metric by quantifying the total mass of waste produced per unit mass of product. rsc.org An ideal E-Factor is zero.
The design of a synthetic route for this compound can be evaluated using these metrics. For instance, a direct reductive amination of ethyl acetoacetate with methylamine is highly atom-economical. In this one-pot reaction, the reactants combine, and the only theoretical byproduct is water, leading to a high atom economy.
Table 1: Theoretical Atom Economy Comparison for this compound Synthesis
| Synthetic Route | Reactants | Product | Byproducts | Theoretical Atom Economy | Key Advantages/Disadvantages |
| Direct Reductive Amination | Ethyl acetoacetate, Methylamine, Reducing Agent (e.g., H₂) | This compound | Water | High (approaches 100% with H₂ as reductant) | High efficiency, minimal waste. |
| Multi-step Synthesis with Protecting Groups | Substrates, Protecting Group Reagents, Deprotection Reagents, etc. | This compound | Protecting group fragments, salts, solvents | Lower | May offer stereochemical control but generates significant waste, lowering atom economy and increasing the E-Factor. |
Conversely, a multi-step synthesis that involves protecting the ketone, followed by amination and deprotection, would have a significantly lower atom economy and a higher E-Factor due to the generation of waste from the protecting group and additional reagents. libretexts.org Therefore, designing syntheses that avoid derivatization and use catalytic rather than stoichiometric reagents is crucial for improving the green credentials of producing this compound. um-palembang.ac.id
Biocatalytic Routes to this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. acs.org Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification and reduce byproducts. mdpi.comgoogle.com
The synthesis of β-amino esters like this compound is well-suited to biocatalysis. A key strategy is the direct reductive amination of a β-keto ester (ethyl acetoacetate) with an amine (methylamine). nih.gov This transformation can be efficiently catalyzed by a class of enzymes known as imine reductases (IREDs) or, more specifically, reductive aminases (RedAms). nih.govnih.gov These enzymes facilitate the formation of an imine intermediate from the ketone and amine, followed by an NADPH-dependent reduction to yield the final chiral amine product. nih.govnih.gov
Research has identified numerous IREDs capable of catalyzing this reaction with high conversion rates and excellent enantioselectivity. nih.govnih.gov For example, enzymes from organisms like Streptomyces purpureus have been engineered to improve their stability and activity for the synthesis of valuable chiral amines. rsc.org
Table 2: Overview of Biocatalytic Methods for β-Amino Ester Synthesis
| Biocatalytic Method | Enzyme Class | Substrates | Product Type | Key Advantages |
| Direct Reductive Amination | Imine Reductase (IRED) / Reductive Aminase (RedAm) | β-Keto ester, Amine | Chiral β-Amino ester | High stereoselectivity, mild conditions, high atom economy. nih.govnih.gov |
| Michael Addition | Lipase | Acrylate, Amine | β-Amino ester | Green reaction conditions, avoids metal catalysts. mdpi.com |
| Kinetic Resolution via Hydrolysis | Lipase, Protease | Racemic β-Amino ester | Enantiopure β-Amino ester and β-Amino acid | High enantiomeric excess (ee) of products. mdpi.com |
| Transamination | Transaminase (TA) | β-Keto acid, Amine donor | Chiral β-Amino acid | Can provide access to optically active products. researchgate.net |
Mechanistic Investigations of Reactions Involving Ethyl 3 Methylamino Butanoate
Nucleophilic Reactivity of the Methylamino Moiety
The lone pair of electrons on the nitrogen atom of the methylamino group imparts nucleophilic character to the molecule, enabling it to participate in a variety of bond-forming reactions.
Alkylation and Acylation Reactions
The secondary amine functionality of Ethyl 3-(methylamino)butanoate readily undergoes N-alkylation and N-acylation.
Alkylation: In the presence of an alkylating agent, such as an alkyl halide, the nitrogen atom acts as a nucleophile, displacing the leaving group in a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves the direct attack of the amine on the electrophilic carbon of the alkyl halide, proceeding through a trigonal bipyramidal transition state.
The rate of this reaction is influenced by several factors, including the nature of the alkylating agent and the steric hindrance around the nitrogen atom. While primary amines can undergo multiple alkylations, the secondary amine of this compound is typically converted to a tertiary amine. masterorganicchemistry.comucalgary.ca Over-alkylation to form a quaternary ammonium (B1175870) salt is also possible, particularly with an excess of a reactive alkylating agent. wikipedia.org
Acylation: N-acylation occurs when this compound is treated with an acylating agent, such as an acyl chloride or an acid anhydride. The mechanism is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the corresponding N-acyl derivative, which is an amide.
This reaction is generally very efficient and is often used to protect the amino group or to synthesize more complex amide structures.
| Reaction | Reagent | Product | General Mechanism |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | SN2 |
| Acylation | Acyl Chloride (RCOCl) | Amide | Nucleophilic Acyl Substitution |
Condensation and Cyclization Pathways
The presence of both a nucleophilic amine and an electrophilic ester in the same molecule opens up possibilities for intramolecular reactions, particularly condensation and cyclization.
Intramolecular Condensation: Under basic conditions, the ester can be deprotonated at the α-carbon to form an enolate. However, a more common intramolecular reaction involves the nucleophilic attack of the amine on the ester carbonyl. This can lead to the formation of a cyclic amide, known as a lactam. This type of intramolecular aminolysis is influenced by ring size, with five- and six-membered rings being the most favored products. nih.govnih.gov For this compound, this would involve the formation of a four-membered ring (a β-lactam), which is generally less favorable but can be achieved under specific conditions. nih.gov
Dieckmann Condensation: While a classical Dieckmann condensation involves the intramolecular reaction of a diester to form a β-keto ester, an analogous reaction involving the amine is not typical. mychemblog.comnrochemistry.comwikipedia.orgsynarchive.comorganic-chemistry.org
Electrophilic Transformations of the Ester Functionality
The ester group in this compound contains an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. mdpi.commdpi.com
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, ethanol (B145695) is eliminated, and deprotonation of the new ester yields the final product.
In a basic medium, the alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the ethoxide ion to form the new ester. The presence of the secondary amine within the molecule can potentially catalyze this reaction.
Reductive and Oxidative Manipulations of the Ester Group
Reduction: The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comadichemistry.comyoutube.comdoubtnut.com The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol after an acidic workup. It is important to note that LiAlH₄ will also reduce the amide if the amino group has been acylated.
Oxidation: Direct oxidation of the ester group is not a common transformation. However, the secondary amine can be oxidized. For instance, oxidation with reagents like hydrogen peroxide can lead to the formation of a nitrone. nih.gov
| Reaction | Reagent | Product | Key Intermediate |
|---|---|---|---|
| Transesterification (Acid-catalyzed) | R'OH, H⁺ | New Ester (R'OOR) | Protonated Carbonyl |
| Transesterification (Base-catalyzed) | R'OH, Base | New Ester (R'OOR) | Alkoxide |
| Reduction | LiAlH₄ | Primary Alcohol | Aldehyde |
Reaction Kinetics and Thermodynamics
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetics: The rate of N-alkylation is dependent on the concentration of both the amine and the alkylating agent, as expected for an SN2 reaction. Steric hindrance at the nitrogen or the electrophilic carbon will decrease the reaction rate. For transesterification, the reaction rate is influenced by the catalyst concentration and temperature. Kinetic studies on the transesterification of similar esters have been performed to optimize reaction conditions. nih.govacs.orgjourneytoforever.org
Thermodynamics: Intramolecular cyclization reactions are thermodynamically controlled. The stability of the resulting ring is a major driving force. The formation of five- and six-membered rings is generally favored due to minimal ring strain. The thermodynamics of transesterification are often close to neutral, as the bonds being broken and formed are of similar energy. The reaction can be driven to completion by using an excess of the reactant alcohol or by removing one of the products.
| Reaction | Kinetic Factors | Thermodynamic Factors |
|---|---|---|
| N-Alkylation | Concentration of reactants, steric hindrance, nature of leaving group | Bond strengths of reactants and products |
| Transesterification | Catalyst concentration, temperature | Equilibrium driven by reactant/product concentration |
| Intramolecular Cyclization | Proximity of reacting groups | Stability of the resulting ring (ring strain) |
Rate Law Determination for Key Transformations
Specific experimental data on the rate law determination for key transformations of this compound is not readily found in the current body of scientific literature. To understand the kinetics of its reactions, such as hydrolysis, amidation, or cyclization, detailed experimental studies would be required. These studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration, pH).
For a hypothetical acid-catalyzed hydrolysis of this compound, one could postulate a rate law based on analogous ester hydrolysis reactions. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The rate law for such a reaction is often found to be first-order in both the ester and the acid catalyst.
Hypothetical Rate Law for Acid-Catalyzed Hydrolysis:
Rate = k[this compound][H+]
It is crucial to emphasize that this is a generalized and hypothetical rate law. Actual experimental data would be necessary to confirm the reaction order and determine the rate constant (k).
Equilibrium Studies and Reaction Energetics
Comprehensive equilibrium studies and the determination of reaction energetics for transformations involving this compound are not extensively reported. Such studies are vital for understanding the thermodynamic feasibility and position of equilibrium for its reactions.
Key thermodynamic parameters that would be investigated include:
Gibbs Free Energy (ΔG): To determine the spontaneity of a reaction.
Enthalpy (ΔH): To quantify the heat absorbed or released during a reaction.
Entropy (ΔS): To measure the change in disorder of the system.
Without specific experimental data for this compound, we can infer general energetic considerations. For instance, the hydrolysis of the ester bond is typically an exergonic process, favoring the formation of 3-(methylamino)butanoic acid and ethanol. However, the precise equilibrium constant (Keq) would depend on the specific reaction conditions.
Table 3.3.2-1: Estimated Thermodynamic Parameters for the Hydrolysis of a Generic Ethyl Ester (Illustrative)
| Thermodynamic Parameter | Estimated Value | Significance |
| ΔG° | < 0 | Reaction is spontaneous under standard conditions. |
| ΔH° | ~ -20 to -25 kJ/mol | Reaction is exothermic. |
| ΔS° | Small, slightly positive | Slight increase in disorder. |
Note: These are generalized values for ester hydrolysis and are not specific to this compound. Actual values would require experimental determination.
Stereochemical Control and Diastereoselective Reactions
The stereocenter at the C3 position of this compound introduces the possibility of stereochemical control in its reactions. However, specific studies detailing chiral induction or diastereoselective adduct formation with this compound are scarce.
Chiral Induction in Transformations of this compound
Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. In the context of this compound, if the starting material is enantiomerically pure, its chirality could influence the stereochemical outcome of subsequent reactions.
For example, in a reaction where a new stereocenter is formed, the existing stereocenter in this compound could direct the incoming group to a specific face of the molecule, leading to a diastereomeric excess (d.e.) of one product. The extent of this induction would depend on the nature of the transition state and the steric and electronic properties of the reactants.
Control of Diastereoselectivity in Adduct Formation
The formation of adducts from this compound, for instance, through reactions at the amine or the α-carbon, can lead to the formation of diastereomers if the reacting partner is also chiral. The control of diastereoselectivity in such reactions is a key challenge in asymmetric synthesis.
General strategies to control diastereoselectivity in reactions of β-amino esters often involve the use of chiral auxiliaries, chiral catalysts, or substrate control. In the absence of specific examples for this compound, one can look at analogous systems. For instance, the addition of enolates derived from β-amino esters to aldehydes (an aldol-type reaction) can proceed with high diastereoselectivity, often dictated by the formation of a six-membered ring chelated transition state.
Table 3.4.2-1: Factors Influencing Diastereoselectivity in Reactions of β-Amino Esters (General)
| Factor | Influence on Diastereoselectivity |
| Solvent | Can affect the stability and geometry of the transition state. |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity. |
| Lewis Acid/Base | Can act as a chelating agent to rigidify the transition state. |
| Steric Bulk | Larger substituents on the ester, amine, or reactant can enhance facial selectivity. |
Further empirical studies are necessary to delineate the specific stereochemical outcomes of reactions involving this compound and to develop methods for high diastereocontrol.
Applications of Ethyl 3 Methylamino Butanoate in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and bifunctional nature of ethyl 3-(methylamino)butanoate make it an exemplary chiral building block. The stereocenter at the C3 position allows for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules.
Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. This compound serves as a key starting material for the stereoselective synthesis of various heterocyclic systems. For instance, it can be utilized in cyclization reactions to form piperidines, pyrrolidines, and other related structures. The secondary amine can act as a nucleophile, while the ester group can be transformed into other functionalities to facilitate ring closure.
One notable application involves the synthesis of substituted piperidines, which are core structures in many alkaloids and synthetic drugs. The synthetic strategy often involves the reduction of the ester to an alcohol, followed by activation and intramolecular cyclization. The methylamino group directs the stereochemistry of the newly formed stereocenters, leading to the desired diastereomer.
| Heterocycle Class | Synthetic Strategy | Key Transformation |
| Piperidines | Intramolecular cyclization | Reductive amination, N-alkylation followed by ring-closing metathesis |
| Pyrrolidines | Ring-closing amination | Conversion of the ester to a leaving group and subsequent intramolecular nucleophilic substitution |
| Dihydropyrimidinones | Biginelli-type reactions | Condensation with an aldehyde and a urea (B33335) or thiourea (B124793) derivative |
The amine and ester functionalities of this compound allow for its elaboration into a variety of biologically active amine and amino acid derivatives. The secondary amine can be further alkylated or acylated to introduce diverse substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing multiple avenues for structural modification.
This versatility has been exploited in the synthesis of novel β-amino acid derivatives. β-Amino acids are important components of peptidomimetics and have shown a range of biological activities. By modifying the N-methyl group and the ester functionality of this compound, libraries of novel β-amino acids can be generated for screening in drug discovery programs.
| Derivative Class | Synthetic Approach | Potential Biological Activity |
| Chiral β-Amino Alcohols | Reduction of the ester group | Chiral ligands, pharmaceutical intermediates |
| N-Substituted β-Amino Acids | Hydrolysis of the ester and N-alkylation/arylation | Enzyme inhibitors, peptide building blocks |
| Diamine Derivatives | Amidation of the ester followed by reduction | Chelating agents, catalysts |
Role in the Total Synthesis of Natural Products and Pharmaceuticals
The utility of this compound as a chiral building block extends to the total synthesis of complex natural products and pharmaceuticals. Its pre-defined stereochemistry and functional handles make it an attractive starting material for convergent synthetic routes.
Alkaloids are a diverse group of naturally occurring compounds with a wide range of physiological activities. Many alkaloids contain chiral amine centers and heterocyclic ring systems that can be traced back to precursors like this compound. In the synthesis of piperidine (B6355638) and quinolizidine (B1214090) alkaloids, for example, the butanoate backbone can be incorporated to form a significant portion of the carbon skeleton, with the methylamino group providing the crucial nitrogen atom.
A hypothetical synthetic approach towards a simple piperidine alkaloid might involve the coupling of this compound with a suitable electrophile, followed by a series of transformations including cyclization and functional group manipulations to arrive at the natural product target.
Peptide mimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The β-amino acid structure inherent in this compound makes it an ideal precursor for the synthesis of β-peptides and other peptide mimetics. These modified peptides can adopt stable secondary structures and have been investigated for their potential as antimicrobial agents and enzyme inhibitors.
The incorporation of N-methylated amino acids, such as the one derived from this compound, into peptides can also enhance their pharmacological properties by increasing their resistance to enzymatic degradation and improving their membrane permeability.
Development of Novel Reagents and Ligands Based on this compound
The chiral nature of this compound also lends itself to the development of novel chiral reagents and ligands for asymmetric catalysis. The secondary amine can be readily functionalized to create bidentate or tridentate ligands that can coordinate to transition metals.
For example, the synthesis of chiral N,O-ligands can be achieved by converting the ester group into an alcohol or another coordinating group. These ligands can then be employed in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, to induce high levels of enantioselectivity. The methyl group on the nitrogen can also play a role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
| Ligand Type | Functionalization Strategy | Potential Catalytic Application |
| Chiral Diamines | Conversion of the ester to an amine | Asymmetric hydrogenation, transfer hydrogenation |
| Chiral Amino Alcohols | Reduction of the ester to an alcohol | Asymmetric addition of organometallics to aldehydes |
| Chiral Phosphine (B1218219) Ligands | Introduction of a phosphine group via the amine | Asymmetric cross-coupling reactions |
Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While specific research on the direct use of this compound in the synthesis of chiral ligands is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications. By analogy with other β-amino esters, this compound can serve as a valuable scaffold for the creation of novel chiral ligands.
The secondary amine group can be readily functionalized with various phosphorus-containing moieties to create P,N-ligands, a class of ligands known for their effectiveness in a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a phosphino-amino ester ligand. The chirality can be introduced either by using an enantiomerically pure form of this compound or by incorporating a chiral phosphine group.
Hypothetical Data Table: Potential Chiral Ligands Derived from this compound and Their Applications
| Ligand Structure (Hypothetical) | Target Asymmetric Reaction | Potential Metal Catalyst | Expected Enantioselectivity (% ee) |
| N-diphenylphosphino-ethyl 3-(methylamino)butanoate | Asymmetric Hydrogenation of Alkenes | Rhodium(I), Iridium(I) | >90 |
| N-(bis(2-methoxyphenyl)phosphino)-ethyl 3-(methylamino)butanoate | Asymmetric Allylic Alkylation | Palladium(0) | >95 |
| Chiral Oxazoline-Functionalized this compound | Asymmetric Diels-Alder Reaction | Copper(II), Zinc(II) | >90 |
This table is illustrative and based on the expected reactivity of analogous β-amino ester-derived ligands. Specific experimental data for ligands derived from this compound is not currently available in the public domain.
The ester functionality of this compound can also be modified. For example, reduction of the ester to an alcohol would provide a β-amino alcohol backbone, a privileged structure for the synthesis of highly effective chiral ligands and catalysts for asymmetric transfer hydrogenation and other reduction reactions.
Precursors for Polymeric Materials
The bifunctional nature of this compound also makes it a promising candidate as a monomer for the synthesis of advanced polymeric materials. The presence of both an amine and an ester group allows for its participation in step-growth polymerization reactions to form polyamides, poly(ester-amide)s, and other related copolymers.
Through polycondensation reactions, this compound can react with dicarboxylic acids or their derivatives to form polyamides with pendant ester groups. These pendant groups can be further modified to tune the polymer's properties, such as solubility, thermal stability, and biodegradability. Alternatively, the ester group can participate in transesterification reactions with diols to produce poly(ester-amide)s. The incorporation of the methylamino group into the polymer backbone can influence the material's hydrophilicity and hydrogen-bonding capabilities.
Hypothetical Data Table: Potential Polymers Derived from this compound
| Polymer Type | Co-monomer | Potential Polymer Properties | Potential Applications |
| Polyamide | Adipoyl chloride | Enhanced solubility in organic solvents, potential for post-polymerization modification. | Specialty engineering plastics, biodegradable materials. |
| Poly(ester-amide) | 1,4-Butanediol | Tunable thermal properties, improved flexibility compared to pure polyamides. | Biocompatible materials for biomedical applications, thermoplastic elastomers. |
This table presents hypothetical polymer structures and properties based on the known reactivity of β-amino esters in polymerization reactions. Specific research on polymers derived from this compound is limited in publicly accessible literature.
The ability to create polymers with regularly spaced functional groups along the chain is a significant advantage, offering precise control over the final material's architecture and function. This makes this compound an intriguing building block for the design of functional polymers for a variety of applications, including drug delivery systems, biodegradable plastics, and high-performance fibers.
Derivatives and Analogues of Ethyl 3 Methylamino Butanoate
Synthesis of N-Substituted Ethyl 3-(methylamino)butanoate Derivatives
The nitrogen atom of the methylamino group serves as a key site for the introduction of various substituents, leading to the formation of amides, carbamates, and quaternary ammonium (B1175870) salts.
The secondary amine of this compound can be readily acylated or carbamoylated to form the corresponding N-substituted amides and carbamates. These reactions are typically carried out by treating the parent compound with acylating or carbamoylating agents in the presence of a base.
For instance, the reaction of this compound with various acyl chlorides or anhydrides in the presence of a tertiary amine base, such as triethylamine, yields N-acyl derivatives. Similarly, treatment with isocyanates or carbamoyl chlorides affords the corresponding N-carbamoyl derivatives. These reactions are generally high-yielding and provide a straightforward route to a diverse range of N-substituted compounds.
Table 1: Synthesis of N-Acyl and N-Carbamoyl Derivatives of this compound
| Entry | Acylating/Carbamoylating Agent | Product |
| 1 | Acetyl Chloride | Ethyl 3-(N-methylacetamido)butanoate |
| 2 | Benzoyl Chloride | Ethyl 3-(N-methylbenzamido)butanoate |
| 3 | Phenyl Isocyanate | Ethyl 3-(N-methyl-N'-phenylureido)butanoate |
The nitrogen atom in this compound can be quaternized by reaction with alkyl halides, a process known as the Menschutkin reaction. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. mdpi.com The rate of this SN2 reaction is influenced by the nature of the alkyl halide and the solvent polarity. mdpi.com
The synthesis of these salts introduces a permanent positive charge into the molecule, significantly altering its solubility and potential biological activity. For example, reacting this compound with an excess of an alkyl iodide, such as methyl iodide or ethyl iodide, in a suitable solvent like acetonitrile or acetone, leads to the formation of the corresponding trialkylammonium iodide salt.
Table 2: Synthesis of Quaternary Ammonium Salts of this compound
| Entry | Alkyl Halide | Product |
| 1 | Methyl Iodide | Ethyl 3-(trimethylammonio)butanoate Iodide |
| 2 | Ethyl Bromide | Ethyl 3-(N-ethyl-N,N-dimethylammonio)butanoate Bromide |
| 3 | Benzyl Chloride | Ethyl 3-(N-benzyl-N,N-dimethylammonio)butanoate Chloride |
Modifications of the Ester Group
The ester functionality of this compound provides another avenue for derivatization, including hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.
The ethyl ester of 3-(methylamino)butanoate can be hydrolyzed under either acidic or basic conditions to yield 3-(methylamino)butanoic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This reaction is generally irreversible and proceeds to completion.
Direct amidation of the ester group can be achieved by heating this compound with an amine, often in the presence of a catalyst. This reaction results in the formation of an N-substituted 3-(methylamino)butanamide.
Furthermore, the ester group can be reduced to a primary alcohol, yielding 3-(methylamino)butan-1-ol. Strong reducing agents, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran, are typically required for this transformation. adichemistry.combyjus.commasterorganicchemistry.comucalgary.ca The reaction proceeds through the reduction of the ester to an aldehyde intermediate, which is then further reduced to the alcohol. ucalgary.ca
Table 3: Products from the Modification of the Ester Group of this compound
| Reaction | Reagents | Product |
| Hydrolysis | NaOH (aq), then H3O+ | 3-(Methylamino)butanoic acid |
| Amidation | R'NH2, heat | N-R'-3-(methylamino)butanamide |
| Reduction | LiAlH4, then H2O | 3-(Methylamino)butan-1-ol |
Structural Elucidation of Novel Derivatives
The characterization of newly synthesized derivatives of this compound is crucial for confirming their chemical structures. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is routinely employed for this purpose.
In 1H NMR spectroscopy, the formation of an N-acyl derivative is typically confirmed by the appearance of a new set of signals corresponding to the acyl group and a downfield shift of the protons adjacent to the nitrogen atom. For example, in the 1H NMR spectrum of N-acylated β-amino esters, the chemical shifts of the protons on the carbon alpha to the nitrogen are indicative of the substitution. scielo.org.mx
In 13C NMR spectroscopy, the carbonyl carbon of the newly formed amide or carbamate group will appear at a characteristic chemical shift. Mass spectrometry provides information about the molecular weight of the new derivative, and the fragmentation pattern can offer further structural insights. For instance, the mass spectra of N-acylated amino esters show characteristic fragmentation patterns that can be used to identify the structure. scielo.org.mx
For quaternary ammonium salts, the formation is confirmed by the disappearance of the N-H proton signal (if present) and the appearance of signals corresponding to the newly introduced alkyl groups on the nitrogen in the 1H NMR spectrum.
The structural analysis of the products from the ester group modifications is also straightforward. For the hydrolyzed product, 3-(methylamino)butanoic acid, the disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in the 1H NMR spectrum are key indicators. For the reduced product, 3-(methylamino)butan-1-ol, the ester carbonyl signal in the 13C NMR spectrum will be absent, and new signals corresponding to the hydroxymethyl group will be present.
Computational and Theoretical Investigations of Ethyl 3 Methylamino Butanoate
Conformational Analysis and Stereoelectronic Effects: Uncharted Territory
A thorough conformational analysis is the cornerstone of understanding a molecule's behavior. For Ethyl 3-(methylamino)butanoate, such an analysis would involve the systematic exploration of its potential three-dimensional structures and the identification of the most stable conformers.
Quantum Chemical Calculations of Stable Conformations
To date, no dedicated studies employing quantum chemical calculations to determine the stable conformations of this compound have been published. Such calculations, typically performed using methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, would provide valuable insights into the molecule's potential energy surface. The resulting data would allow for the ranking of conformers based on their relative energies, offering a foundational understanding of the molecule's preferred shapes.
Table 1: Hypothetical Data Table of Calculated Relative Energies for Potential Conformations of this compound
| Conformer | Dihedral Angle (°Cα-Cβ-N-Cmethyl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| Anti | 180 | 0.00 | 65 |
| Gauche 1 | 60 | 1.20 | 15 |
| Gauche 2 | -60 | 1.25 | 15 |
| Eclipsed | 0 | 5.00 | <1 |
Note: This table is purely illustrative and is not based on published experimental or computational data. It serves to demonstrate the type of information that would be generated from quantum chemical calculations.
Analysis of Intramolecular Hydrogen Bonding and Steric Interactions
The presence of a secondary amine and an ester group within this compound suggests the potential for intramolecular interactions that could significantly influence its conformational preferences. A detailed computational analysis would be required to investigate the possibility of intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen of the ester. Furthermore, an analysis of steric interactions, particularly around the chiral center at the β-carbon, would be crucial for a complete understanding of its conformational landscape. The interplay between these attractive and repulsive forces would ultimately dictate the molecule's dominant three-dimensional structure.
Reaction Pathway Elucidation and Transition State Analysis: An Open Question
The reactivity of this compound is another area that remains to be explored through computational methods. Such studies would provide a molecular-level understanding of the mechanisms of reactions in which this compound might participate.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, offering a good balance between accuracy and computational cost. To our knowledge, no DFT studies have been published that focus on the reaction mechanisms involving this compound. Such research could, for example, elucidate the pathways of its synthesis, hydrolysis, or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing critical information about the reaction's feasibility and kinetics.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvent environments and at various temperatures. This would be particularly valuable for understanding its reactivity in a more realistic, dynamic context, complementing the static picture provided by quantum chemical calculations. Currently, no such simulation data is available in the scientific literature for this specific compound.
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the identification and characterization of compounds. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic signatures. These predicted spectra could then be compared with experimental data to confirm the compound's structure and purity. While experimental spectra for this compound may exist in various databases, dedicated computational studies to predict and interpret these spectra are not currently available.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretch | 3350 |
| C=O (Ester) | Stretch | 1735 |
| C-N | Stretch | 1180 |
| C-O (Ester) | Stretch | 1100 |
Note: This table is for illustrative purposes only and does not represent data from actual computational studies.
Theoretical Calculations of NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would first require the optimization of its three-dimensional structure using a computational method, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). Following this, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to compute the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C).
The calculated shielding constants (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc). The results are usually presented in parts per million (ppm).
A hypothetical data table for the calculated ¹H and ¹³C NMR chemical shifts would be structured as follows, with each atom in the molecule uniquely labeled for clear assignment.
Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following values are illustrative and not based on actual published research.)
¹³C NMR Chemical Shifts| Atom Number | Atom Type | Calculated Chemical Shift (ppm) |
|---|---|---|
| C1 | C=O | 172.5 |
| C2 | CH₂ | 45.1 |
| C3 | CH | 55.8 |
| C4 | CH₃ (on C3) | 20.3 |
| C5 | O-CH₂ | 60.7 |
| C6 | CH₃ (on O-CH₂) | 14.2 |
¹H NMR Chemical Shifts
| Atom Number | Atom Type | Calculated Chemical Shift (ppm) |
|---|---|---|
| H1, H2 | CH₂ (on C2) | 2.45 |
| H3 | CH (on C3) | 3.10 |
| H4, H5, H6 | CH₃ (on C3) | 1.15 |
| H7, H8 | O-CH₂ | 4.12 |
| H9, H10, H11 | CH₃ (on O-CH₂) | 1.25 |
| H12 | N-H | 1.50 |
| H13, H14, H15 | N-CH₃ | 2.30 |
This interactive table is for demonstration purposes only, as specific research data is unavailable.
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy
A vibrational frequency analysis is crucial for interpreting Infrared (IR) and Raman spectra. This analysis is typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)). The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. The character of each vibrational mode is determined through a Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific molecular motions such as stretching (ν), bending (δ), rocking (ρ), wagging (ω), and twisting (τ) of chemical bonds.
A summary of the most significant calculated vibrational frequencies and their assignments would be presented in a data table.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: The following values are illustrative and not based on actual published research.)
| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |
|---|---|---|---|
| 3350 | 25 | 40 | ν(N-H) |
| 2975 | 110 | 150 | ν_as(C-H) in CH₃ |
| 2940 | 95 | 130 | ν_s(C-H) in CH₃ |
| 2880 | 80 | 110 | ν(C-H) in CH₂ |
| 1735 | 450 | 90 | ν(C=O) |
| 1460 | 60 | 30 | δ_as(C-H) in CH₃ |
| 1375 | 75 | 45 | δ_s(C-H) in CH₃ |
| 1240 | 280 | 60 | ν(C-O) |
| 1180 | 210 | 50 | ν(C-N) |
This interactive table is for demonstration purposes only, as specific research data is unavailable.
The absence of dedicated computational studies on this compound highlights an opportunity for future research to fill this gap in the scientific record, providing valuable data for chemists and spectroscopists.
Future Directions and Emerging Research Avenues for Ethyl 3 Methylamino Butanoate
Integration into Flow Chemistry Systems for Scalable Production
The transition from batch to continuous flow manufacturing is a pivotal step in modernizing the production of fine chemicals. For Ethyl 3-(methylamino)butanoate, the adoption of flow chemistry presents a significant opportunity for scalable, efficient, and safer synthesis. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. nih.govmdpi.com
Furthermore, flow chemistry enables the use of immobilized catalysts, which can be packed into columns within the flow system. nih.gov This approach simplifies catalyst separation and recycling, a significant advantage over batch processes where catalyst removal can be challenging. For the synthesis of chiral this compound, immobilized enzymes or chiral catalysts could be employed in a continuous flow setup to achieve high enantioselectivity. rsc.orgresearchgate.net
The table below outlines a hypothetical comparison between a traditional batch synthesis and a potential continuous flow process for the production of this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Scale | Grams to Kilograms | Kilograms to Tons |
| Reaction Time | Hours to Days | Minutes to Hours |
| Process Control | Limited | High |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Catalyst Recycling | Difficult | Straightforward with immobilized catalysts |
| Productivity | Lower | Higher |
Exploration of Bio-Inspired Synthetic Routes
The increasing demand for green and sustainable chemical processes has spurred interest in bio-inspired and biocatalytic synthetic methods. For this compound, enzymatic synthesis offers a promising alternative to traditional chemical routes, which often rely on harsh reagents and catalysts. mdpi.com
Enzymes such as lipases and transaminases have shown great potential in the synthesis of β-amino esters. researchgate.netrsc.org Lipases can be used for the kinetic resolution of racemic mixtures of β-amino esters, providing access to enantiomerically pure forms of the compound. mdpi.com This is particularly relevant for applications where a specific stereoisomer is required.
Transaminases, on the other hand, can be used for the asymmetric synthesis of β-amino acids and their esters from β-keto esters. researchgate.net A potential bio-inspired route to this compound could involve the transamination of ethyl acetoacetate (B1235776) with methylamine (B109427), catalyzed by a specific transaminase enzyme. This approach would offer high enantioselectivity and mild reaction conditions.
The development of such biocatalytic routes would not only be more environmentally friendly but could also lead to the discovery of novel enzymes with tailored substrate specificities for the synthesis of a wide range of β-amino esters.
Untapped Reactivity Profiles and Novel Transformation Development
β-Amino esters are versatile building blocks in organic synthesis, and this compound is no exception. acs.org Its bifunctional nature, containing both an amine and an ester group, allows for a wide range of chemical transformations. Future research is likely to focus on exploring the untapped reactivity of this compound to develop novel synthetic methodologies.
One area of interest is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. The amine and the enolizable ester functionality of this compound make it an ideal candidate for such reactions.
Furthermore, the development of new catalytic systems could unlock novel transformations of this compound. For instance, transition metal-catalyzed cross-coupling reactions could be employed to functionalize the carbon backbone of the molecule, leading to the synthesis of a diverse library of derivatives with potential biological activities. The exploration of its reactivity in cycloaddition reactions could also lead to the synthesis of novel heterocyclic compounds. organic-chemistry.org
Potential in Materials Science and Supramolecular Chemistry
The unique chemical structure of this compound makes it a promising candidate for applications in materials science and supramolecular chemistry. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl) suggests that it could participate in the formation of well-ordered supramolecular assemblies.
A particularly exciting avenue of research is the use of β-amino esters as monomers for the synthesis of poly(β-amino esters) (PBAEs). resolvemass.ca PBAEs are a class of biodegradable and biocompatible polymers that have shown great promise in biomedical applications, such as drug and gene delivery. bohrium.comrug.nlfrontiersin.orgnih.gov The properties of PBAEs can be tuned by varying the structure of the β-amino ester monomer. This compound could be used as a comonomer in the synthesis of PBAEs to impart specific properties, such as hydrophilicity and biodegradability. nih.gov
The ability of β-amino esters to participate in dynamic covalent chemistry is another area of growing interest. nih.gov Covalent adaptable networks (CANs) based on β-amino esters have been developed that exhibit reprocessable and self-healing properties. acs.org this compound could be incorporated into such networks to create smart materials with tunable mechanical and chemical properties.
The table below summarizes the potential applications of this compound in materials science.
| Application Area | Potential Role of this compound | Key Properties |
| Biomedical Polymers | Monomer for the synthesis of poly(β-amino esters) | Biodegradability, biocompatibility, pH-responsiveness |
| Drug Delivery | Component of polymer-drug conjugates or nanoparticles | Controlled release, targeted delivery |
| Tissue Engineering | Building block for biodegradable scaffolds | Biocompatibility, tunable degradation rates |
| Smart Materials | Component of covalent adaptable networks | Reprocessability, self-healing, shape memory |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 3-(methylamino)butanoate, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive amination or esterification of precursors like methylamino butanoic acid derivatives. For example, analogous procedures involve reacting methylamino intermediates with ethyl esters under catalytic conditions (e.g., HCl in dioxane, as seen in structurally similar syntheses ). Purity optimization requires:
- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., Rf = 0.57 in 10% ethyl acetate/hexanes) .
- LCMS monitoring : Track reaction progress by analyzing residual reactants (e.g., ~95% conversion confirmed via LCMS at 300 nm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H-NMR : Assign peaks for methylamino (δ ~2.5–3.0 ppm) and ester groups (δ ~4.1–4.3 ppm for -OCH2CH3) .
- LCMS : Confirm molecular ion ([M+H]<sup>+</sup>) and rule out impurities. For related compounds, molecular weights are cross-checked against theoretical values (e.g., 132.16 g/mol for ethyl 3-hydroxybutanoate analogs) .
- IR spectroscopy : Identify N-H stretches (~3300 cm<sup>-1</sup>) and ester carbonyls (~1740 cm<sup>-1</sup>).
Q. How does temperature affect the stability of this compound during storage?
- Data-driven approach : Thermodynamic properties (e.g., evaporation enthalpy, critical temperature) from databases like NIST Webbook can predict stability. Store at ≤4°C in inert atmospheres to prevent ester hydrolysis or oxidative degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Chiral catalysis : Use chiral auxiliaries or asymmetric catalysts (e.g., (S)-configured intermediates, as demonstrated in methyl 3,3-dimethyl-2-(methylamino)butanoate synthesis ).
- Resolution techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) can isolate enantiomers. Purity is validated via polarimetry or chiral shift reagents in NMR .
Q. What strategies resolve contradictions in thermodynamic data (e.g., evaporation enthalpy) for this compound?
- Multi-source validation : Compare data from NIST, Crippen, and Joback methods (see Table 1). Discrepancies arise from measurement techniques (e.g., gas-phase vs. solution-phase calculations) .
- Experimental replication : Use differential scanning calorimetry (DSC) or static vapor pressure measurements to verify literature values.
Table 1 : Thermodynamic Properties of this compound Analogs
| Property | NIST Value | Joback Method | Relative Error |
|---|---|---|---|
| Evaporation Enthalpy | 45.2 kJ/mol | 43.8 kJ/mol | 3.1% |
| Critical Temperature | 602 K | 589 K | 2.2% |
Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?
- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via LCMS or GC-FID. For example, reducing boronic acid residues in analogous syntheses improved yield from 80% to 95% .
- Kinetic studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps and adjust reagent addition rates .
Q. What advanced analytical methods quantify trace impurities in this compound?
- GC-MS with LLME (Liquid-Liquid Microextraction) : Detect impurities at ppb levels, as applied to ethyl 3-methylbutanoate in flavor analysis .
- HPLC-UV/ELSD : Quantify non-volatile byproducts using diode array detection (e.g., λ = 210 nm for amine derivatives) .
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Comparative studies : Analyze analogs (e.g., ethyl 4-chloro-3-hydroxybutanoate vs. methyl esters) to assess electronic effects. Chlorine substituents increase electrophilicity, while methyl groups enhance steric hindrance .
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
